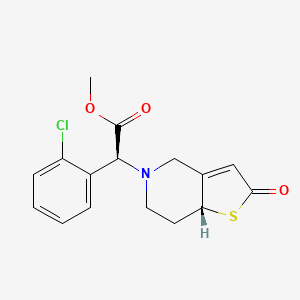

![molecular formula C17H11NO3S B1456745 1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-69-7](/img/structure/B1456745.png)

1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Overview

Description

1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, commonly referred to as 2TPD, is a novel organic compound with potential applications in a wide range of scientific research areas.

Scientific Research Applications

Highly Luminescent Polymers

The synthesis and properties of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit have been investigated for their strong fluorescence and solubility in common organic solvents. These polymers demonstrate significant potential for application in organic electronics due to their high quantum yield and large Stokes shift, making them suitable for light-emitting devices (Zhang & Tieke, 2008).

Intramolecular Interactions

Research on bis(2-thienyl)maleimide derivatives has provided insights into the structural reasons behind the absence of photochromism in certain crystalline states. This study highlights the importance of specific intramolecular interactions, potentially useful for designing materials with desired optical properties (Krayushkin et al., 2011).

Electrochromism and Electrosynthesis

A novel electroactive monomer has been synthesized for creating polymer films with multi-staged redox processes and multi-colored anodic electrochromism. These findings are pivotal for the development of advanced electrochromic devices, offering insights into materials capable of undergoing visible and near-infrared electrochromic transitions (Kung, Cao, & Hsiao, 2020).

Solar Cell Applications

Conjugated polymers incorporating thieno[3,4-c]pyrrole-4,6-dione units have shown high crystallinity and thermal stability, demonstrating a significant power conversion efficiency when used in bulk heterojunction solar cells. This research underscores the potential of such materials in enhancing the efficiency and stability of photovoltaic devices (Chen et al., 2011).

Organic Corrosion Inhibitors

Studies on 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in acidic media have revealed their effectiveness and the chemisorption mechanism of action. Such research offers valuable insights into the development of efficient organic inhibitors for protecting metals against corrosion (Zarrouk et al., 2015).

properties

IUPAC Name |

1-[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S/c19-15(8-7-14-2-1-11-22-14)12-3-5-13(6-4-12)18-16(20)9-10-17(18)21/h1-11H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZWKCMWRGFRFC-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B1456665.png)

![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)

![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)

![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)

![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)

![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)